1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Description
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic piperazine derivative characterized by a 2,4-dimethylphenyl group attached to one nitrogen atom of the piperazine ring and a 4-fluorophenyl sulfonyl group on the other.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-8-18(15(2)13-14)20-9-11-21(12-10-20)24(22,23)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVRVCBYCRVMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then reacted with 2,4-dimethylphenyl halides in the presence of a base to introduce the 2,4-dimethylphenyl group.
Introduction of the 4-Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its pharmacological properties. It serves as a versatile scaffold in drug design, particularly for developing analgesics and antipsychotic medications. Research has shown that derivatives of piperazine can exhibit a range of biological activities, including:
- Analgesic Activity : Studies indicate that certain piperazine derivatives demonstrate potent analgesic effects comparable to established analgesics like morphine. For instance, modifications on the piperazine structure can enhance its efficacy and reduce side effects associated with traditional pain medications .
- Antipsychotic Properties : The compound's structural features allow it to interact with various neurotransmitter systems, making it a candidate for antipsychotic drug development. Its fluorinated phenyl group may enhance binding affinity to dopamine receptors, which is crucial for treating schizophrenia and other psychotic disorders .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is essential for optimizing its pharmacological profiles. Research indicates that:
- Substituent Variability : Modifications on the phenyl groups significantly influence the compound's biological activity. For example, introducing hydroxyl or methoxy groups can enhance analgesic potency by increasing solubility and receptor affinity .
- Fluorination Effects : The presence of fluorine in the structure has been linked to improved metabolic stability and bioavailability, making fluorinated compounds particularly attractive in drug design .
Synthesis and Development
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : Typically achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Sulfonylation : The introduction of the sulfonyl group is critical for enhancing the compound's solubility and biological activity.
- Fluorination : This step can be performed using various methods such as electrophilic fluorination or nucleophilic substitution to introduce fluorine at specific positions on the phenyl ring .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1: Pain Management : A study evaluated the analgesic effects of various piperazine derivatives in animal models. Results showed that modifications to the this compound structure led to compounds with significantly enhanced pain relief compared to standard treatments .
- Case Study 2: Antidepressant Activity : Another investigation focused on the antidepressant potential of this compound, revealing promising results in preclinical trials where it outperformed traditional antidepressants in terms of onset and efficacy .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
ASP (1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine)
- Key Features: Replaces the 2,4-dimethylphenyl group with a 4-bromophenoxy acetyl moiety.
- Activity : Acts as an auxin mimic in Arabidopsis thaliana, inhibiting root elongation and altering gravitropism .
- Structural Insight: The bromophenoxy group mimics the carboxylic acid side chain of natural auxins (e.g., IAA), enabling interaction with auxin receptors.
GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)
- Key Features : Contains a bis(4-fluorophenyl)methoxyethyl group and a phenylpropyl chain.
- Activity : Dopamine reuptake inhibitor with applications in studying addiction and motor function .
- Comparison : The sulfonyl group in the target compound may enhance solubility compared to GBR-12909’s methoxyethyl substituent.
Sigma Receptor Ligands (e.g., α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol)
- Key Features : Fluorophenyl and pyrimidinyl substituents.
- Activity : Modulates sigma receptors to regulate dopamine release .
- Divergence : The target compound’s dimethylphenyl group may reduce affinity for sigma receptors compared to fluorinated aromatic systems.
Sulfonyl-Containing Piperazine Derivatives
Compound 6h (1-(Bis(4-fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine)
Compound 7c (Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide)
- Key Features : Benzhydryl and nitrobenzenesulfonamide groups.
- Synthesis : 46% yield; characterized by NMR and HRMS .
- Comparison : The nitro group in 7c may confer electron-withdrawing effects, altering reactivity compared to the target compound’s dimethylphenyl group.
Comparative Data Table
(FP = Fluorophenyl)
Biological Activity
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine (commonly referred to as compound 1) is a piperazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with compound 1, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of compound 1 is C18H21FN2O2S, with a molecular weight of approximately 348.44 g/mol. The structural representation highlights the presence of a piperazine ring substituted with both a dimethylphenyl group and a fluorophenylsulfonyl moiety.
Biological Activity Overview
Research into the biological activity of piperazine derivatives has indicated various therapeutic potentials. The following sections summarize key findings related to the biological activity of compound 1.
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compound 1 has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that compound 1 possesses moderate antibacterial activity, comparable to other known sulfonamides .
Anti-inflammatory Activity
The anti-inflammatory potential of compound 1 has been assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that compound 1 significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | Compound 1 (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 1200 | 250 |
This data suggests that compound 1 effectively reduces inflammation, highlighting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of compound 1 were evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that compound 1 induces apoptosis in these cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
In addition to inducing apoptosis, compound 1 was found to inhibit cell proliferation significantly in a dose-dependent manner .
Case Studies
Several studies have explored the structure-activity relationship (SAR) of piperazine derivatives, including compound 1. For example, modifications on the sulfonyl group have been shown to enhance antimicrobial efficacy while maintaining low cytotoxicity. A notable case study involved the synthesis of various analogs of compound 1, which revealed that the presence of fluorine in the para position enhances both antibacterial and anticancer activities compared to non-fluorinated counterparts .
Q & A
What advanced chromatographic methods are recommended for analyzing degradation products or impurities in 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine?
Answer:
Reversed-phase liquid chromatography (RPLC) with micellar or microemulsion mobile phases is highly effective for separating structurally similar degradation products. For example, a method using a cyanopropyl-bonded stationary phase with a mobile phase containing sodium dodecyl sulfate (SDS) and butanol can resolve compounds with fluorophenyl and piperazine moieties. This approach minimizes peak tailing and improves resolution for sulfonyl-containing derivatives .
Example Parameters:
| Column | Mobile Phase Composition | Detection Wavelength | Reference |
|---|---|---|---|
| Cyanopropyl | 0.1 M SDS, 6% butanol | 254 nm |
How can synthetic routes for this compound be optimized for scalability and purity?
Answer:
Key steps include:
- Sulfonylation: React 1-(2,4-dimethylphenyl)piperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Monitor completion via thin-layer chromatography (TLC).
- Purification: Crystallize the product using diethyl ether or perform flash chromatography with a hexane/ethyl acetate gradient. Yields >80% and purity >95% are achievable with these methods .
Critical Parameters:
- Temperature: Maintain 0–5°C during sulfonylation to avoid side reactions.
- Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine derivative to minimize unreacted starting material.
What strategies are effective for resolving contradictions in reported biological activities of fluorophenyl-piperazine derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. To address this:
Standardize Assays: Use validated models (e.g., radioligand binding for receptor affinity) across studies.
SAR Analysis: Compare substituent effects; e.g., 2,4-dimethylphenyl groups may enhance lipophilicity and blood-brain barrier penetration compared to unsubstituted analogs .
Meta-Analysis: Pool data from independent studies to identify trends. For example, sulfonyl groups generally reduce serotonin transporter (SERT) affinity but improve metabolic stability .
How can the stability of this compound under physiological conditions be evaluated?
Answer:
Design a stability study with the following steps:
Incubation: Expose the compound to simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
Sampling: Collect aliquots at 0, 1, 4, 8, and 24 hours.
Analysis: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 240 nm to quantify degradation.
Metabolite Identification: Employ LC-MS/MS to characterize oxidative metabolites (e.g., hydroxylated derivatives) .
Key Findings from Analog Studies:
- Piperazine sulfonamides degrade primarily via N-dealkylation under acidic conditions.
- Fluorophenyl groups enhance resistance to hydrolysis compared to chlorophenyl analogs .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
Use tools like SwissADME or ADMETLab 2.0 to predict:
- Lipophilicity (LogP): Estimated ~3.2, suggesting moderate membrane permeability.
- Metabolic Sites: Cytochrome P450 (CYP) oxidation at the piperazine ring or methylphenyl group.
- Toxicity: Screen for hERG inhibition risk using QSAR models.
Validation: Cross-reference predictions with experimental data from fluorophenyl-piperazine analogs. For example, 1-(4-fluorobenzyl)piperazine derivatives show low acute toxicity in rodent models but require CYP2D6 inhibition assays .
How can the dopamine receptor selectivity of this compound be assessed compared to serotonin receptors?
Answer:
Radioligand Binding Assays:
- Dopamine D2/D3: Use [³H]spiperone in transfected HEK293 cells.
- Serotonin 5-HT1A/2A: Use [³H]8-OH-DPAT and [³H]ketanserin.
Functional Assays: Measure cAMP inhibition (D2) or calcium flux (5-HT2A) in vitro.
Example Data from Analogs:
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| 1-(4-Fluorophenyl)piperazine | 120 | 450 | 3.75 |
| Target Compound (Predicted) | ~85 | ~600 | ~7.0 |
What crystallographic techniques are suitable for confirming the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD):
- Grow crystals via vapor diffusion (e.g., methanol/water).
- Analyze bond lengths and angles; e.g., the piperazine ring adopts a chair conformation, and the sulfonyl group forms a dihedral angle of ~74° with the fluorophenyl ring .
Key Parameters from Analog Structures:
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C-S bond length | 1.76 | |
| Dihedral angle (Ar-SO2) | 74.96 |
How can researchers address low aqueous solubility during formulation studies?
Answer:
- Salt Formation: Synthesize hydrochloride or maleate salts.
- Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a particle size <200 nm.
- Co-Solvents: Optimize mixtures of PEG-400 and ethanol (up to 20% v/v) .
Example Solubility Data:
| Formulation | Solubility (mg/mL) |
|---|---|
| Free base | 0.12 |
| HCl salt | 2.8 |
| PLGA nanoparticles | 4.5 (sustained) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
